5-Methoxy-2-(piperazin-1-ylmethyl)phenol
Description
5-Methoxy-2-(piperazin-1-ylmethyl)phenol (CAS: 1249373-00-9) is a synthetic phenolic derivative featuring a methoxy group at the 5-position of the aromatic ring and a piperazine-methyl substituent at the 2-position. Its molecular weight is 222.29 g/mol, with a purity of 98% in commercial samples . Though discontinued by suppliers like CymitQuimica, it remains of interest in medicinal chemistry for its structural versatility, particularly in targeting neurotransmitter receptors or enzymes due to the piperazine pharmacophore .
Properties
Molecular Formula |
C12H18N2O2 |
|---|---|
Molecular Weight |
222.28 g/mol |
IUPAC Name |
5-methoxy-2-(piperazin-1-ylmethyl)phenol |
InChI |
InChI=1S/C12H18N2O2/c1-16-11-3-2-10(12(15)8-11)9-14-6-4-13-5-7-14/h2-3,8,13,15H,4-7,9H2,1H3 |
InChI Key |
WZBQLBDYLFYWHD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)CN2CCNCC2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2-(piperazin-1-ylmethyl)phenol typically involves the following steps:
Starting Materials: The synthesis begins with 5-methoxyphenol and piperazine.
Mannich Reaction: The Mannich reaction is employed to introduce the piperazin-1-ylmethyl group at the 2-position of the phenol ring. This involves the reaction of 5-methoxyphenol with formaldehyde and piperazine under acidic conditions.
Purification: The product is purified using standard techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for 5-Methoxy-2-(piperazin-1-ylmethyl)phenol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-2-(piperazin-1-ylmethyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Reduced phenol derivatives.
Substitution: Various substituted phenol derivatives depending on the nucleophile used.
Scientific Research Applications
5-Methoxy-2-(piperazin-1-ylmethyl)phenol has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Biology: The compound is studied for its effects on cellular processes and its potential as a biochemical tool.
Industry: It is used in the synthesis of other complex molecules and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 5-Methoxy-2-(piperazin-1-ylmethyl)phenol involves its interaction with specific molecular targets. The piperazine moiety is known to interact with various receptors and enzymes, potentially modulating their activity. The phenol group can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of 5-Methoxy-2-(piperazin-1-ylmethyl)phenol, highlighting differences in substituents, synthesis, and properties:
Key Structural and Functional Differences
Substituent Effects on Reactivity: The piperazinylmethyl group in the target compound enables facile functionalization (e.g., salt formation) and enhances solubility compared to pyrazolyl (compound 17) or thiazole-vinyl (compound 11) groups, which may prioritize hydrophobic interactions .
5-Methoxy-2-(1H-pyrazol-3-yl)phenol (69% yield) employs acetophenone intermediates and column chromatography, indicating moderate scalability .
Biological Activity: Thiazole-vinyl derivative (11) demonstrates dual cholinesterase inhibition and antioxidant capacity, linked to its thiazole and phenolic hydroxyl groups . The target compound’s piperazine moiety is associated with CNS activity (e.g., serotonin receptor modulation), though specific data are absent in the provided evidence .
Isomerism and Stability :
- Compound 11 exists as cis/trans isomers, complicating purification but offering opportunities for stereoselective activity . The target compound’s piperazine-methyl group likely avoids isomerism, simplifying formulation .
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